L-Proline, 1-(1-L-leucyl-L-prolyl)- L-Proline, 1-(1-L-leucyl-L-prolyl)-
Brand Name: Vulcanchem
CAS No.: 121305-26-8
VCID: VC0047083
InChI: InChI=1S/C16H27N3O4/c1-10(2)9-11(17)14(20)18-7-3-5-12(18)15(21)19-8-4-6-13(19)16(22)23/h10-13H,3-9,17H2,1-2H3,(H,22,23)/t11-,12-,13-/m0/s1
SMILES: CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N
Molecular Formula: C16H27N3O4
Molecular Weight: 325.4 g/mol

L-Proline, 1-(1-L-leucyl-L-prolyl)-

CAS No.: 121305-26-8

Main Products

VCID: VC0047083

Molecular Formula: C16H27N3O4

Molecular Weight: 325.4 g/mol

L-Proline, 1-(1-L-leucyl-L-prolyl)- - 121305-26-8

CAS No. 121305-26-8
Product Name L-Proline, 1-(1-L-leucyl-L-prolyl)-
Molecular Formula C16H27N3O4
Molecular Weight 325.4 g/mol
IUPAC Name (2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C16H27N3O4/c1-10(2)9-11(17)14(20)18-7-3-5-12(18)15(21)19-8-4-6-13(19)16(22)23/h10-13H,3-9,17H2,1-2H3,(H,22,23)/t11-,12-,13-/m0/s1
Standard InChIKey DPURXCQCHSQPAN-AVGNSLFASA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N
SMILES CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N
Canonical SMILES CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N
Sequence LPP
Synonyms Leu-Pro-Pro
leucyl-prolyl-proline
LPP tripeptide
PubChem Compound 3078466
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator